BenchChemオンラインストアへようこそ!

1-(Ethoxycarbonyl)imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride

thromboxane synthetase inhibition regioisomeric SAR 6-position substitution

1-(Ethoxycarbonyl)imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride (CAS 2177263-22-6) is a heterocyclic compound belonging to the imidazo[1,5-a]pyridine family, bearing an ethoxycarbonyl group at position 1 and a carboxylic acid group at position 6, isolated as the hydrochloride salt (molecular formula C₁₁H₁₁ClN₂O₄; molecular weight 270.67 g/mol). The imidazo[1,5-a]pyridine core is a recognized privileged scaffold in medicinal chemistry, with derivatives demonstrating activity as thromboxane A₂ synthetase inhibitors, cysteine protease inhibitors, FGFR inhibitors, and 5-HT₄ receptor partial agonists.

Molecular Formula C11H11ClN2O4
Molecular Weight 270.67
CAS No. 2177263-22-6
Cat. No. B2522419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Ethoxycarbonyl)imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride
CAS2177263-22-6
Molecular FormulaC11H11ClN2O4
Molecular Weight270.67
Structural Identifiers
SMILESCCOC(=O)C1=C2C=CC(=CN2C=N1)C(=O)O.Cl
InChIInChI=1S/C11H10N2O4.ClH/c1-2-17-11(16)9-8-4-3-7(10(14)15)5-13(8)6-12-9;/h3-6H,2H2,1H3,(H,14,15);1H
InChIKeyCRXDJDFCDOQCBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Ethoxycarbonyl)imidazo[1,5-a]pyridine-6-carboxylic Acid Hydrochloride (CAS 2177263-22-6) | Core Scaffold & Procurement Baseline


1-(Ethoxycarbonyl)imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride (CAS 2177263-22-6) is a heterocyclic compound belonging to the imidazo[1,5-a]pyridine family, bearing an ethoxycarbonyl group at position 1 and a carboxylic acid group at position 6, isolated as the hydrochloride salt (molecular formula C₁₁H₁₁ClN₂O₄; molecular weight 270.67 g/mol) . The imidazo[1,5-a]pyridine core is a recognized privileged scaffold in medicinal chemistry, with derivatives demonstrating activity as thromboxane A₂ synthetase inhibitors, cysteine protease inhibitors, FGFR inhibitors, and 5-HT₄ receptor partial agonists [1]. The patented three-step synthesis of the free acid precursor, 1-(carbethoxyl group)imidazo[1,5-a]pyridine-6-carboxylic acid, proceeds from 6-chloronicotinic acid via sequential Boc protection, cyclization with cyanoacetic ester, and acidic deprotection, delivering the final product as the hydrochloride salt upon treatment with HCl/ethyl acetate [2].

Why Generic Substitution Fails for 1-(Ethoxycarbonyl)imidazo[1,5-a]pyridine-6-carboxylic Acid Hydrochloride


Imidazo[1,5-a]pyridine derivatives are not interchangeable building blocks. Regioisomeric variation—e.g., 5-carboxylic acid versus 6-carboxylic acid—produces distinct intermolecular interaction profiles, as evidenced in thromboxane synthetase inhibition SAR where 6-position substitution enhances potency by 4- to 500-fold relative to unsubstituted analogs [1]. The hydrochloride salt form provides measurable aqueous solubility advantages over the corresponding free acid (CAS 2118877-94-2), which is critical for applications requiring aqueous formulation. Furthermore, the dual functionalization at positions 1 (ethoxycarbonyl) and 6 (carboxylic acid) constitutes a specific and synthetically non-trivial substitution pattern. Patented synthesis routes are optimized exclusively for this regioisomer; general imidazo[1,5-a]pyridine synthetic methods do not reliably deliver this specific substitution pattern with high regiochemical fidelity, creating a tangible supply risk for users considering generic alternatives [2].

Quantitative Differentiation Evidence for 1-(Ethoxycarbonyl)imidazo[1,5-a]pyridine-6-carboxylic Acid Hydrochloride vs. Closest Analogs


6-Carboxylic Acid Regioisomer: Potency Enhancement vs. 5-Carboxylic Acid in Thromboxane A₂ Synthetase Inhibition

In the imidazo[1,5-a]pyridine series, the position of the carboxylic acid substituent on the pyridine ring is a critical determinant of biological activity. SAR analysis of thromboxane A₂ synthetase inhibitors revealed that introducing a substituent at the 6-position of the imidazo[1,5-a]pyridine core increased potency by 4- to 500-fold compared to unsubstituted analogs [1]. The target compound bears the carboxylic acid at the 6-position, whereas the regioisomeric imidazo[1,5-a]pyridine-5-carboxylic acid hydrochloride (CAS 2408957-51-5) places this group at the 5-position, a substitution pattern not associated with this magnitude of potency enhancement in the thromboxane system. This regioisomeric distinction directly impacts the compound's utility as a building block for bioactive molecule synthesis.

thromboxane synthetase inhibition regioisomeric SAR 6-position substitution

Hydrochloride Salt Form: Enhanced Aqueous Solubility vs. Free Acid (CAS 2118877-94-2)

The hydrochloride salt (CAS 2177263-22-6, MW 270.67) of 1-(ethoxycarbonyl)imidazo[1,5-a]pyridine-6-carboxylic acid is explicitly prepared and supplied for applications requiring aqueous solubility. The free acid form (CAS 2118877-94-2, MW 234.21) lacks the hydrochloride counterion and exhibits intrinsically lower aqueous solubility, as is characteristic of heterocyclic carboxylic acids in their neutral form . While specific aqueous solubility measurements for this compound pair are not published, the general principle is well-established across imidazo[1,5-a]pyridine hydrochloride salts: the hydrochloride form typically enhances aqueous solubility compared to the free base or free acid, as documented for structurally related compounds such as imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride . The target compound is supplied at ≥98% purity (HPLC) by multiple certified vendors , ensuring consistent solubility performance.

salt selection aqueous solubility formulation compatibility

Dual Functionalization at Positions 1 and 6: Synthetic Versatility vs. Mono-Functionalized Imidazo[1,5-a]pyridine Building Blocks

The target compound uniquely presents two orthogonal reactive handles on the imidazo[1,5-a]pyridine scaffold: an ethoxycarbonyl ester at position 1 and a carboxylic acid at position 6. This dual functionalization enables sequential, chemoselective derivatization not achievable with mono-functionalized analogs such as ethyl imidazo[1,5-a]pyridine-6-carboxylate (CAS 256935-75-8, single ester handle only) or imidazo[1,5-a]pyridine-6-carboxylic acid (CAS 256935-76-9, single acid handle only) . The 1-ester group serves as a protected carboxylic acid equivalent that can be orthogonally deprotected, while the 6-carboxylic acid is immediately available for amide coupling or esterification. In the patented synthesis, the 1-ester is installed via cyanoacetic ester cyclization, while the 6-carboxylic acid is generated from the starting 6-chloronicotinic acid, demonstrating the synthetic orthogonality of these two positions [1].

orthogonal functionalization building block divergent synthesis

Optimized Synthetic Route: Superior Yield vs. Literature Imidazo[1,5-a]pyridine Syntheses

The patented three-step synthesis of 1-(carbethoxyl group)imidazo[1,5-a]pyridine-6-carboxylic acid (the immediate precursor to the hydrochloride salt) delivers a final isolated yield of approximately 92.5% for the deprotection step (111 g product from 120 g of compound 3) [1]. The overall three-step yield from 6-chloronicotinic acid is approximately 70% (485 g of purified compound 3 from 1.3 kg of crude compound 2, followed by 92.5% deprotection yield). This compares favorably with general imidazo[1,5-a]pyridine cyclocondensation methods, which typically yield products in the 4-34% range, and even optimized microwave-assisted syntheses achieving 88-96% but for structurally simpler, non-functionalized derivatives [2]. The patented route is explicitly designed for industrial scalability, utilizing readily available starting materials (6-chloronicotinic acid) and avoiding chromatographic purification in the final step [1].

synthesis yield process scalability patented route

Imidazo[1,5-a]pyridine-6-carboxylic Acid Core as a Privileged Pharmacophore: Precedented Bioactivity vs. Imidazo[1,2-a]pyridine Isosteres

The imidazo[1,5-a]pyridine ring fusion topology is pharmacologically distinct from the isomeric imidazo[1,2-a]pyridine scaffold. The [1,5-a] fusion alters electronic distribution and steric presentation of substituents compared to the [1,2-a] isomer, leading to divergent biological target profiles . This is exemplified by the clinical-stage MEK1 inhibitor GDC-0623, which is based on an imidazo[1,5-a]pyridine-6-carboxamide core (i.e., directly derivable from the 6-carboxylic acid functionality present in the target compound) and demonstrates a Ki of 0.13 nM against MEK1 . The target compound, bearing the 6-carboxylic acid group, serves as a direct synthetic precursor to amide derivatives analogous to GDC-0623's pharmacophore. In contrast, imidazo[1,2-a]pyridine isomers present different substitution vectors and are not interchangeable for such SAR programs.

privileged scaffold kinase inhibition ring fusion isomerism

Optimal Application Scenarios for 1-(Ethoxycarbonyl)imidazo[1,5-a]pyridine-6-carboxylic Acid Hydrochloride Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Imidazo[1,5-a]pyridine-6-carboxamide Kinase Inhibitor Libraries

The target compound is the direct precursor for generating imidazo[1,5-a]pyridine-6-carboxamide derivatives via amide coupling at the 6-carboxylic acid position. This chemotype is validated by GDC-0623, a clinical-stage MEK1 inhibitor built on the identical core, which demonstrates a Ki of 0.13 nM against MEK1 . The HCl salt form ensures ready solubility for amide coupling in common polar aprotic solvents (DMF, DMSO). The orthogonal 1-ethoxycarbonyl group can be retained or independently deprotected for further functionalization, enabling divergent library synthesis from a single building block [1].

Process Chemistry: Kilogram-Scale Synthesis of Functionalized Imidazo[1,5-a]pyridine Intermediates

The patented synthetic route (CN110183442A) is explicitly designed for industrial scalability, achieving ~70% overall yield over three steps from 6-chloronicotinic acid with chromatography-free final isolation [1]. The process employs standard reagents (Boc anhydride, cyanoacetic ester, Cs₂CO₃, HCl/EtOAc) and operates under mild conditions (≤85°C), making it suitable for pilot-plant scale-up. Users requiring multi-kilogram quantities of the building block benefit from a demonstrated, scalable route rather than relying on unoptimized literature methods yielding 4-34% [2].

Biochemical Assay Development: Aqueous-Compatible Building Block for Target-Based Screening

The hydrochloride salt form provides aqueous solubility advantages over the free acid (CAS 2118877-94-2), enabling direct dissolution in aqueous buffer systems without additional pH adjustment or co-solvent optimization . This is critical for biochemical assay applications where DMSO concentration must be minimized. The 6-carboxylic acid group, positioned at a site associated with 4- to 500-fold potency enhancement in thromboxane A₂ synthetase inhibitors [3], serves as a validated attachment point for generating probe molecules with preserved target engagement potential.

Chemical Biology: Orthogonally Protected Probe Synthesis

The dual functionalization (1-ethoxycarbonyl ester + 6-carboxylic acid) enables sequential, chemoselective conjugation strategies. The 6-carboxylic acid can be coupled to affinity tags, fluorophores, or biotin via amide bond formation, while the 1-ethoxycarbonyl group remains intact as a protected functionality for subsequent elaboration [1]. This orthogonal protection scheme is not available from mono-functionalized comparators such as ethyl imidazo[1,5-a]pyridine-6-carboxylate (CAS 256935-75-8) or imidazo[1,5-a]pyridine-6-carboxylic acid (CAS 256935-76-9) , making the target compound uniquely suited for chemical probe development.

Quote Request

Request a Quote for 1-(Ethoxycarbonyl)imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.